molecular formula C29H44O3 B2912639 Myrtucommulone K CAS No. 1357149-73-5

Myrtucommulone K

Cat. No.: B2912639
CAS No.: 1357149-73-5
M. Wt: 440.668
InChI Key: QMZJPVXGSLVTEM-DXMWYQIPSA-N
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Description

The compound Myrtucommulone K is a complex organic molecule characterized by its unique tetracyclic structure This compound is notable for its multiple chiral centers and the presence of various functional groups, including a methylidene group and a dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myrtucommulone K typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:

    Formation of the Tetracyclic Core: This step involves constructing the tetracyclic framework through a series of cyclization reactions.

    Introduction of Functional Groups: Functional groups such as the methylidene and dione are introduced through selective reactions, including alkylation and oxidation.

    Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques may be employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include:

    Catalysis: Utilizing catalysts to improve reaction efficiency and yield.

    Process Optimization: Streamlining reaction conditions, such as temperature, pressure, and solvent choice, to enhance productivity.

    Purification: Employing advanced purification techniques, such as chromatography, to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Myrtucommulone K: can undergo various chemical reactions, including:

    Oxidation: The dione moiety can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the dione to corresponding alcohols.

    Substitution: The methylidene group can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Myrtucommulone K: has several scientific research applications:

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s stability and functional groups make it suitable for developing advanced materials, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its complex structure.

Mechanism of Action

The mechanism of action of Myrtucommulone K involves its interaction with specific molecular targets. These interactions may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound may interfere with biological pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Myrtucommulone K: can be compared with other tetracyclic compounds, such as:

    Tetracyclines: Known for their antibiotic properties, tetracyclines have a similar tetracyclic structure but differ in functional groups and biological activity.

    Steroids: Steroids also have a tetracyclic core but are distinguished by their specific functional groups and roles in biological systems.

    Polycyclic Aromatic Hydrocarbons (PAHs): PAHs have multiple fused rings but lack the specific functional groups present in this compound.

Properties

IUPAC Name

(1R,4R,7S,11S,12R)-1,5,5,15,15,17,17-heptamethyl-8-methylidene-12-propan-2-yl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadec-13(18)-ene-14,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-16(2)21-20-12-11-17(3)18-15-26(4,5)19(18)13-14-29(20,10)32-24-22(21)23(30)27(6,7)25(31)28(24,8)9/h16,18-21H,3,11-15H2,1-2,4-10H3/t18-,19-,20+,21-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZJPVXGSLVTEM-DXMWYQIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2CCC(=C)C3CC(C3CCC2(OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@@H]2CCC(=C)[C@H]3CC([C@@H]3CC[C@]2(OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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